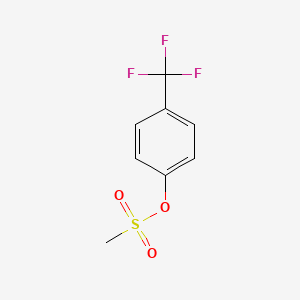

4-(Trifluoromethyl)phenyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)phenyl methanesulfonate is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate typically involves the reaction of 4-(Trifluoromethyl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Methanesulfonyl chloride→4-(Trifluoromethyl)phenyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)phenyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often conducted in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives, depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)phenyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds. Thus, this compound is used in the development of new drugs.

Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)phenyl methanesulfonate primarily involves its role as a reagent in chemical reactions. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)phenol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

4-(Trifluoromethyl)benzenesulfonate: Similar structure but with a benzenesulfonate group instead of methanesulfonate, which may affect its reactivity and applications.

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, which is a stronger leaving group compared to methanesulfonate.

Uniqueness

4-(Trifluoromethyl)phenyl methanesulfonate is unique due to the combination of the trifluoromethyl group and the methanesulfonate group. This combination imparts specific reactivity and stability characteristics, making it a versatile reagent in organic synthesis and other applications.

Biologische Aktivität

4-(Trifluoromethyl)phenyl methanesulfonate (CAS No. 37903-93-8) is a sulfonate ester that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating interaction with cellular targets.

Target Interactions

Similar compounds have been shown to target:

- Enzymes involved in metabolic pathways.

- Receptors associated with inflammatory responses.

- Protein kinases relevant to cancer progression.

Mode of Action

The mode of action typically involves:

- Binding to active sites : The compound may bind to the active sites of enzymes, leading to conformational changes that inhibit their activity.

- Influencing biochemical pathways : It may modulate signaling pathways, impacting cellular processes such as proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key aspects include:

- Absorption : The compound's lipophilicity suggests efficient absorption through biological membranes.

- Distribution : Its distribution profile may be influenced by protein binding and tissue permeability.

- Metabolism : The metabolic pathways are not extensively documented but may involve phase I and phase II reactions typical for sulfonate esters.

- Excretion : Likely excreted via renal pathways, necessitating studies on its clearance rates.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have been evaluated for their effectiveness against strains like MRSA and E. coli, demonstrating promising antibacterial activity .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that some derivatives exhibit selective COX-2 inhibition, reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSPAXCYRHZSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.